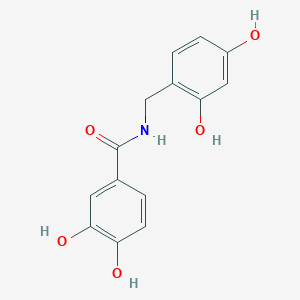
N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two hydroxyl groups on each benzene ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Quinones and their derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted benzamides depending on the substituents introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene rings can scavenge free radicals, thereby reducing oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects.
Signal Transduction: It may modulate signal transduction pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
N-(2,4-dihydroxybenzyl)-3,4-dihydroxybenzamide can be compared with other similar compounds, such as:
2,4-Dihydroxybenzoic Acid: Both compounds share the 2,4-dihydroxybenzyl moiety, but this compound has an additional amide group, which contributes to its unique properties.
3,4-Dihydroxybenzyl Alcohol: This compound lacks the amide group present in this compound, resulting in different chemical reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a different core structure but exhibit similar biological activities, such as antioxidant and anticancer properties.
Properties
Molecular Formula |
C14H13NO5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-[(2,4-dihydroxyphenyl)methyl]-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H13NO5/c16-10-3-1-9(12(18)6-10)7-15-14(20)8-2-4-11(17)13(19)5-8/h1-6,16-19H,7H2,(H,15,20) |
InChI Key |
QWXDIFRZEIADFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=C(C=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















